Verbenalin

Übersicht

Beschreibung

Verbenalin ist eine chemische Verbindung, die als Iridoidglucosid klassifiziert wirdThis compound ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter schlaffördernde, antioxidative und leberschützende Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch die Extraktion von Verbena officinalis synthetisiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die bioaktiven Verbindungen aus dem Pflanzenmaterial zu isolieren . Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung und Quantifizierung von this compound aus dem Extrakt eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet den großflächigen Anbau von Verbena officinalis, gefolgt von Extraktions- und Reinigungsprozessen. Bioreaktorkulturen wurden untersucht, um die Produktion von this compound und anderen bioaktiven Verbindungen aus der Pflanze zu optimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung. Diese Reaktionen können die Struktur und biologische Aktivität von this compound verändern.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder enzymatische Hydrolyse kann this compound in seine Aglykon- und Zuckerkomponenten zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können this compound oxidieren, was zur Bildung verschiedener Oxidationsprodukte führt.

Glykosylierung: Enzymatische Glykosylierung kann Zuckerreste an this compound anfügen, wodurch sich seine Löslichkeit und biologische Aktivität verändern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Verbenalol, Verbenon und verschiedene Glykoside. Diese Produkte können im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Referenzverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung von Iridoidglucosiden verwendet.

Medizin: This compound hat neuroprotektive Wirkungen in Modellen der Alzheimer-Krankheit gezeigt, indem es die Produktion von Amyloid-beta-Peptiden reduziert.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:

Immunmodulation: This compound verbessert die Tötungseffizienz von natürlichen Killerzellen, indem es die Kontaktzeit reduziert, die für die Tötung von Zielzellen erforderlich ist.

Neuroprotektion: This compound reduziert die Produktion von Amyloid-beta-Peptiden, indem es die Expression und Freisetzung von Amyloid-Vorläuferprotein in Neuronen reduziert.

Entzündungshemmend: This compound moduliert die Expression von entzündungsfördernden Zytokinen, wodurch Entzündungen reduziert werden.

Wissenschaftliche Forschungsanwendungen

Chemistry: Verbenalin is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glucosides.

Medicine: This compound has demonstrated neuroprotective effects in models of Alzheimer’s disease by reducing amyloid-beta peptide generation.

Wirkmechanismus

Target of Action

Verbenalin, a major constituent of Verbena officinalis, has been found to interact with several targets. One of the primary targets of this compound is the Amyloid-beta (Aβ) peptide . Aβ peptide is a key player in the pathogenesis of Alzheimer’s disease (AD), and its overproduction leads to the formation of plaques in the brain, a hallmark of AD . Another significant target of this compound is the Natural Killer (NK) cells . NK cells play a crucial role in the immune system’s response to tumorigenic and pathogen-infected cells .

Mode of Action

This compound interacts with its targets in a way that leads to beneficial changes. In the context of AD, this compound reduces the intracellular expression and release of the Amyloid Precursor Protein (APP), thereby decreasing the production of Aβ peptides . This interaction helps in reducing the formation of plaques in the brain . When it comes to NK cells, this compound enhances their killing efficiency by accelerating the killing processes without affecting NK cell proliferation or the expression of cytotoxic proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the amyloidogenic pathway by reducing the production of Aβ peptides . This action can lead to a decrease in plaque formation, a characteristic feature of AD . This compound also impacts the immune response pathway by enhancing the killing efficiency of NK cells . This can lead to improved immune response against tumorigenic and pathogen-infected cells .

Result of Action

The action of this compound at the molecular and cellular levels leads to several beneficial effects. By reducing the production of Aβ peptides, this compound may help in mitigating the pathological hallmarks of AD . It also restores the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of AD animal models . In terms of immune response, this compound enhances the killing efficiency of NK cells, potentially improving the body’s defense against tumorigenic and pathogen-infected cells .

Action Environment

It is known that the tissue distribution of this compound may be related to the branching of pathways

Biochemische Analyse

Biochemical Properties

Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, this compound reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . This compound also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, this compound decreases the expression and release of APP, leading to reduced Aβ peptide production .

Temporal Effects in Laboratory Settings

Over time, this compound shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on this compound’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.

Dosage Effects in Animal Models

In animal models of AD, this compound treatment leads to decreased Aβ and tau expression levels in the hippocampus

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway

Transport and Distribution

The tissue distribution of this compound may be related to the branching of pathways in the biosynthesis of iridoid glycosides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Verbenalin can be synthesized through the extraction of Verbena officinalis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the bioactive compounds from the plant material . High-performance liquid chromatography (HPLC) is often employed to purify and quantify this compound from the extract .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Verbena officinalis followed by extraction and purification processes. Bioreactor cultures have been explored to optimize the production of this compound and other bioactive compounds from the plant .

Analyse Chemischer Reaktionen

Types of Reactions

Verbenalin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure and biological activity of this compound.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can attach sugar moieties to this compound, altering its solubility and biological activity.

Major Products Formed

The major products formed from these reactions include verbenalol, verbenone, and various glycosides. These products can exhibit different biological activities compared to the parent compound .

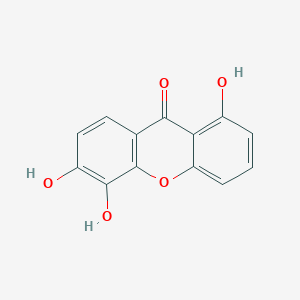

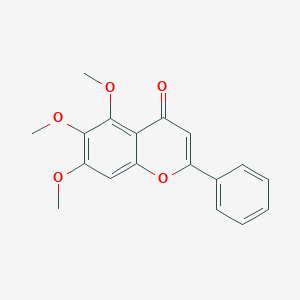

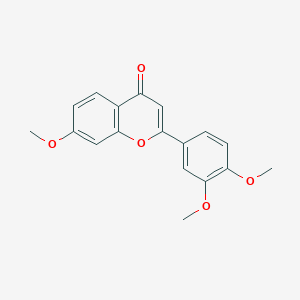

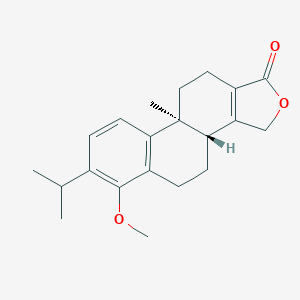

Vergleich Mit ähnlichen Verbindungen

Verbenalin wird oft mit anderen Iridoidglucosiden wie Hastatosid, Verbascosid und Isoverbascosid verglichen. Diese Verbindungen haben ähnliche biologische Aktivitäten, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Wirkungen:

Hastatosid: Ähnlich wie this compound zeigt Hastatosid schlaffördernde und antioxidative Aktivitäten.

Isoverbascosid: Zeigt ähnliche biologische Aktivitäten wie Verbascosid, jedoch mit unterschiedlichen Potenz- und Löslichkeitsprofilen.

This compound zeichnet sich durch seine einzigartige Kombination aus schlaffördernden, neuroprotektiven und immunmodulatorischen Wirkungen aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

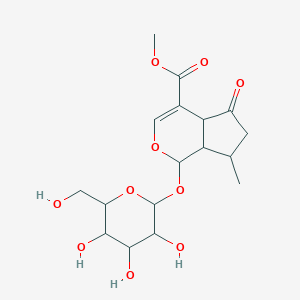

IUPAC Name |

methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-37-8 | |

| Record name | Cornin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

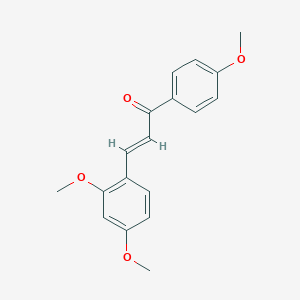

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.